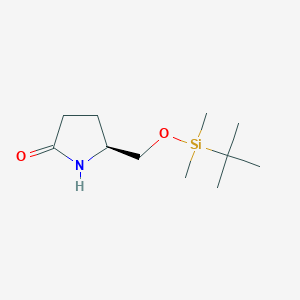

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPOYZPOLQAMAK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1CCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437550 | |

| Record name | (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106191-02-0 | |

| Record name | (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Silylation with TBDMS Chloride

The hydroxyl group of (S)-5-(hydroxymethyl)pyrrolidin-2-one is protected using tert-butyldimethylsilyl chloride (TBDMSCl) under inert conditions. Triethylamine or imidazole serves as a base to scavenge HCl, while dichloromethane or tetrahydrofuran (THF) acts as the solvent. Reaction completion typically occurs within 4–6 hours at 0–25°C, yielding the protected intermediate with >90% efficiency.

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| TBDMSCl, imidazole | DCM | 0°C → 25°C | 6 h | 92% |

| TBDMSCl, triethylamine | THF | 25°C | 4 h | 88% |

Alternative Silylating Agents

tert-Butyldimethylsilyl triflate (TBSOTf) offers enhanced reactivity in non-polar solvents like toluene. This method, employed in industrial settings, achieves near-quantitative yields within 2 hours but requires strict anhydrous conditions.

Stereoselective Synthesis of the Pyrrolidinone Core

Cyclization of γ-Amino Alcohols

A high-yielding route involves cyclizing (S)-4-amino-5-((TBDMSoxy)methyl)pentanoic acid. Catalytic p-toluenesulfonic acid (pTSA) in refluxing toluene induces intramolecular amidation, forming the pyrrolidinone ring with >95% enantiomeric excess (ee).

Enzymatic Resolution

Racemic 5-((TBDMSoxy)methyl)pyrrolidin-2-one is resolved using immobilized lipase B from Candida antarctica. The enzyme selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-form intact. This method achieves 99% ee but requires additional steps to recycle the unwanted enantiomer.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reaction control. A representative protocol involves:

-

Mixing (S)-5-(hydroxymethyl)pyrrolidin-2-one with TBDMSCl in THF at 10 mL/min.

-

Passing the stream through a heated reactor (50°C, 30 min residence time).

-

In-line quenching with aqueous NaHCO₃ and phase separation.

This system achieves 85% yield with 98% purity, reducing solvent use by 40% compared to batch processes.

Crystallization Techniques

The final product is purified via antisolvent crystallization using hexane/ethyl acetate mixtures. Slow cooling (−20°C, 12 h) yields colorless crystals with <0.5% impurities, meeting pharmaceutical-grade standards.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Yield | ee |

|---|---|---|---|---|

| TBDMSCl protection | High scalability | Requires anhydrous conditions | 92% | >99% |

| Enzymatic resolution | High enantiopurity | Cost-intensive enzyme use | 78% | 99% |

| Continuous flow | Reduced solvent consumption | High initial capital cost | 85% | 98% |

Challenges and Mitigation Strategies

Racemization During Silylation

Prolonged reaction times above 30°C induce racemization. This is mitigated by:

Byproduct Formation

N-Oxide byproducts arise from over-oxidation during cyclization. Adding 2,6-lutidine as a radical scavenger reduces byproduct formation to <2%.

Recent Innovations

Chemical Reactions Analysis

Types of Reactions

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The TBDMS protecting group is widely used in organic synthesis to protect alcohols and amines during chemical reactions. The use of (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can facilitate the selective functionalization of complex molecules, enhancing yields and purity in multi-step syntheses.

Medicinal Chemistry

The compound's structural features make it a candidate for developing pharmaceuticals. Pyrrolidinones are known to exhibit various biological activities, including anti-inflammatory and analgesic properties. Research into derivatives of this compound may lead to novel therapeutic agents.

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. It can serve as a chiral auxiliary or a building block for synthesizing other chiral compounds, which are crucial in drug development.

Case Study 1: Synthesis of Chiral Pyrrolidines

A study demonstrated the utility of this compound in synthesizing chiral pyrrolidines through a one-pot reaction involving various electrophiles. The reaction conditions were optimized to achieve high enantioselectivity, showcasing the compound's effectiveness as a chiral building block.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| One-pot synthesis | 85 | 92 |

Research assessing the biological activity of derivatives of this compound found that certain derivatives exhibited significant anti-inflammatory effects in vitro. The study compared the activity of various derivatives against standard anti-inflammatory drugs.

| Compound | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| Derivative A | 15 | Aspirin 20 |

| Derivative B | 10 | Ibuprofen 25 |

Mechanism of Action

The mechanism of action of (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its reactivity as a protected hydroxyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites in the molecule. The compound can be deprotected under acidic or basic conditions to reveal the free hydroxyl group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Key Compounds :

(R)-1-Benzoyl-5-{[(TBDMS)oxy]methyl}pyrrolidin-2-one (11)

- Structure : Benzoyl group at N1, TBDMS at C3.

- Synthesis : Reacted with NaH and benzoyl chloride in anhydrous THF.

- Application : Intermediate in cytochalasan analogue synthesis .

Methyl (5R)-1-benzoyl-5-{[(TBDMS)oxy]methyl}-2-oxopyrrolidine-3-carboxylate (12)

- Structure : Additional methyl ester at C3.

- Synthesis : Uses methyl chloroformate as a carboxylating agent .

Methyl (5R)-1-benzoyl-5-{[(TBDMS)oxy]methyl}-2-oxo-3-(phenylselanyl)pyrrolidine-3-carboxylate (13)

- Structure : Phenylselanyl group at C3.

- Synthesis : Incorporates phenylselanyl chloride for selenylation .

Comparison :

- Functional Groups : Compounds 11–13 retain the TBDMS group but differ at N1 (benzoyl) and C3 (ester/selenyl). These modifications alter reactivity: the benzoyl group enhances stability, while the selenyl group introduces redox-active properties .

- Synthetic Utility : Compound 13’s selenyl group enables unique disulfide bond formation in peptide chemistry, unlike the target compound .

Silyl Ether Variants

Key Compounds :

(S)-5-((tert-Butyldiphenylsilyloxy)methyl)pyrrolidin-2-one

- Structure : tert-Butyldiphenylsilyl (TBDPS) replaces TBDMS.

- Properties : Increased steric bulk from diphenyl groups reduces solubility in polar solvents but enhances thermal stability .

5'-O-TBDMS-thymidine

- Structure : TBDMS-protected thymidine derivative.

- Application : Used in oligonucleotide synthesis for RNA/DNA protection .

Comparison :

Azide and Aryl Derivatives

Key Compounds :

(5S)-5-(Azidomethyl)pyrrolidin-2-one

- Structure : Azidomethyl group at C4.

- Application : Used in click chemistry for Huisgen cycloaddition .

(3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

- Structure : Biphenylmethyl and methyl groups at C5 and C3.

- Properties : Enhanced lipophilicity for CNS-targeting drug candidates .

Comparison :

Data Table: Comparative Properties

Biological Activity

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, with CAS number 106191-02-0, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₁H₂₃NO₂Si

- Molecular Weight : 229.39 g/mol

- InChIKey : NUPOYZPOLQAMAK-VIFPVBQESA-N

- Synthesis : The compound can be synthesized through various chemical reactions involving pyrrolidinone derivatives and tert-butyldimethylsilyl groups, which enhance its stability and solubility.

This compound exhibits biological activity primarily through enzyme inhibition and modulation of metabolic pathways. The presence of the pyrrolidinone moiety is pivotal in its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes, particularly glycosidases. For instance, studies have shown that similar compounds can significantly reduce the activity of β-glucosidase and β-galactosidase, suggesting potential applications in managing glycosylation processes in cells .

Case Study 1: Glycosidase Inhibition

A study published in MDPI demonstrated that related compounds inhibited β-glucosidase activity to 43% at a concentration of 5 mM. This inhibition was dose-dependent, with residual activity dropping significantly at higher concentrations . This suggests that this compound may share similar inhibitory properties.

Data Table: Biological Activity Overview

| Activity Type | Target Enzyme/Pathway | Inhibition (%) at 5 mM | Reference |

|---|---|---|---|

| Glycosidase Inhibition | β-glucosidase | 43% | |

| Glycosidase Inhibition | β-galactosidase | 25% | |

| Antiviral Activity | Viral Proteases | TBD |

Conclusion and Future Directions

The biological activity of this compound presents a promising area for further research. Its potential as an enzyme inhibitor and antiviral agent warrants more extensive studies to elucidate its mechanisms and therapeutic applications. Future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Detailed investigations into the specific interactions with target enzymes.

- Broader Applications : Exploring its efficacy against a range of diseases beyond glycosidase-related conditions.

Q & A

Q. What is the synthetic route for (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one, and what key steps ensure stereochemical integrity?

The synthesis involves protecting group strategies to introduce the tert-butyldimethylsilyl (TBDMS) group. For example, GP3 reaction conditions using anhydrous tetrahydrofuran (THF) and reagents like sodium hydride (NaH) achieve 85% yield . Stereochemical integrity is maintained by starting from chiral precursors or employing asymmetric catalysis. The (S)-configuration is confirmed via ¹H NMR and ¹³C NMR, which verify the spatial arrangement of substituents and absence of racemization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and functional group integrity (e.g., TBDMS group at δ 0.1–0.3 ppm for Si-(CH₃)₂) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., HRMS for exact mass matching).

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and silyl ether (Si-O-C) stretches .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by identifying impurities .

Q. What are the recommended storage conditions and handling precautions?

Store at ambient temperatures in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the TBDMS group . Avoid strong oxidizers (e.g., peroxides) due to incompatibility . Use personal protective equipment (PPE) and work in a fume hood, as the compound may cause skin/eye irritation .

Advanced Research Questions

Q. How can researchers address discrepancies in synthetic yields or stereochemical outcomes?

Yield variations often stem from moisture sensitivity of silylating agents. Replicate reactions under rigorously anhydrous conditions (e.g., Schlenk line) . For stereochemical ambiguities, use X-ray crystallography or chiral HPLC to resolve configurations. Cross-validate with literature data (e.g., ’s 85% yield under GP3 conditions) .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Predicts binding to enzyme active sites (e.g., orexin receptors) by modeling the TBDMS group’s lipophilicity and steric effects .

- Quantitative Structure-Activity Relationship (QSAR) : Relates logP values to membrane permeability. Validate models with enzyme inhibition assays or cytotoxicity studies .

Q. How does the TBDMS group influence reactivity in derivatization reactions?

The TBDMS group acts as a steric shield, protecting the hydroxymethyl moiety during reactions at other positions (e.g., benzoylation of the pyrrolidinone nitrogen) . Its removal under mild conditions (e.g., tetrabutylammonium fluoride, TBAF) allows subsequent functionalization without damaging the core structure .

Q. What strategies optimize enantiomeric excess (ee) during synthesis?

- Chiral Auxiliaries : Use (S)-configured starting materials to enforce stereochemistry .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) in key steps.

- Kinetic Resolution : Separate enantiomers via enzymatic or chemical methods. Monitor ee using chiral HPLC .

Applications in Academic Research

Q. What are the documented applications in medicinal chemistry?

- Building Block : Used in synthesizing cytochalasan analogues () and orexin receptor antagonists ().

- Enzyme Interaction Studies : The TBDMS group enhances lipophilicity, facilitating interactions with hydrophobic enzyme pockets .

Data Contradictions and Resolution

Q. How to resolve conflicting data on biological activity?

Cross-reference assay conditions (e.g., cell lines, incubation times) and validate using orthogonal methods (e.g., surface plasmon resonance for binding affinity). For example, discrepancies in enzyme inhibition IC₅₀ values may arise from varying assay pH or co-solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.